3-phenyl-N'-[(E)-(4-propoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenyl-N’-[(E)-(4-propoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions and have significant applications in various fields, including medicinal chemistry and bioinorganic chemistry .
Preparation Methods
The synthesis of 3-phenyl-N’-[(E)-(4-propoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of appropriate substituted hydrazines or hydrazides with aldehydes or ketones. The reaction is usually carried out in solvents such as ethanol, methanol, tetrahydrofuran, butanol, or glacial acetic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-phenyl-N’-[(E)-(4-propoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using reagents like halogens or alkylating agents.
Scientific Research Applications
3-phenyl-N’-[(E)-(4-propoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-phenyl-N’-[(E)-(4-propoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, leading to inhibition or modulation of their activity . The compound’s effects are mediated through pathways involving metal ion coordination and hydrogen bonding interactions .
Comparison with Similar Compounds
3-phenyl-N’-[(E)-(4-propoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can be compared with other Schiff base hydrazones, such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activity
Properties
Molecular Formula |
C20H20N4O2 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
3-phenyl-N-[(E)-(4-propoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H20N4O2/c1-2-12-26-17-10-8-15(9-11-17)14-21-24-20(25)19-13-18(22-23-19)16-6-4-3-5-7-16/h3-11,13-14H,2,12H2,1H3,(H,22,23)(H,24,25)/b21-14+ |
InChI Key |
RTONBJBLNVZFTK-KGENOOAVSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.